N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide (ID: F721-0032) is a sulfonamide derivative featuring a 1-ethyl-substituted indole ring fused to a 2-oxo-2,3-dihydro-1H-indol moiety. The benzene sulfonamide group is substituted with a methoxy group at position 2 and methyl groups at positions 4 and 3. Its molecular formula is C₁₈H₂₀N₂O₄S, with a molecular weight of 360.43 g/mol . This compound is structurally characterized by its dual aromatic systems and sulfonamide linkage, which are common in pharmacologically active molecules targeting enzymes or receptors. The compound’s structural confirmation likely employs X-ray crystallography techniques, as refined via software like SHELXL, a widely used tool for small-molecule refinement .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-5-21-16-7-6-15(10-14(16)11-19(21)22)20-26(23,24)18-9-13(3)12(2)8-17(18)25-4/h6-10,20H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKNCQYDRQHJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through nucleophilic substitution reactions using appropriate reagents, such as methanol and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and methyl iodide for methoxylation and methylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indolinone derivatives.
Substitution: Methoxylated and methylated derivatives.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide. The presence of methoxy and sulfonamide groups has been shown to enhance antifungal activity against various strains of Fusarium oxysporum. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values significantly lower than conventional antifungal agents like ketoconazole .
Antibacterial Properties
The sulfonamide moiety is well-known for its antibacterial properties, particularly against Gram-positive bacteria. Research indicates that derivatives of this compound exhibit potent antibacterial activity, making them candidates for further development in treating bacterial infections .
Anti-inflammatory Effects
Compounds within this class have also been investigated for their anti-inflammatory effects. The indole structure is associated with various biological activities, including the inhibition of inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activities. The synthetic pathways often involve:
- Coupling Reactions : The sulfonamide group can participate in various coupling reactions to form more complex molecules.
- Functional Group Transformations : The methoxy group can be easily modified to introduce other functionalities that may enhance bioactivity or solubility.
Case Study 1: Antifungal Efficacy
A study conducted on a series of sulfonamide derivatives revealed that specific structural modifications led to increased antifungal efficacy against Fusarium oxysporum. The compound exhibited an EC50 value comparable to established antifungals, indicating its potential as a therapeutic agent .
Case Study 2: Antibacterial Screening
In a screening of various sulfonamide derivatives against common bacterial pathogens, this compound showed promising results with MIC values lower than those of traditional antibiotics, suggesting its utility in developing new antibacterial therapies .
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Differences
| Feature | Target Compound (F721-0032) | Analog (F743-0096) |
|---|---|---|
| Core Heterocycle | 1-Ethyl-2-oxo-2,3-dihydro-1H-indol | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin |
| Benzene Substitutents | 2-Methoxy, 4,5-dimethyl | 2-Methoxy, 5-methyl |
| Molecular Weight | 360.43 g/mol | 374.46 g/mol |
Implications of Structural Variations
The tetrahydroquinolin system in F743-0096 introduces an additional saturated ring, which could reduce aromatic conjugation and alter binding kinetics.
Benzene Substituents :
- The 4,5-dimethyl substitution in F721-0032 introduces steric bulk, possibly affecting receptor-binding pocket interactions compared to the single methyl group at position 5 in F743-0094.
Molecular Weight :
- The higher molecular weight of F743-0096 (374.46 vs. 360.43 g/mol) may influence solubility and bioavailability, as per Lipinski’s rule of five.
Functional Group Comparison with Other Sulfonamides
The methoxy and methyl groups could modulate electron-donating effects, impacting sulfonamide acidity and hydrogen-bonding capacity .
Biological Activity
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.45 g/mol |
| LogP | 3.2292 |
| Polar Surface Area | 38.859 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The compound features an indole moiety linked to a sulfonamide group, which is often associated with various biological activities, particularly in medicinal chemistry.
Antitumor Activity
Several studies have demonstrated the potential antitumor properties of compounds similar to this compound. Research indicates that sulfonamide derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting that this compound may also possess similar properties .
Anticonvulsant Activity
The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure disorders. Research on related compounds has indicated that modifications on the phenyl ring can enhance anticonvulsant activity. For example, the presence of methoxy and dimethyl groups has been correlated with increased activity in animal models .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and seizure activity. The inhibition of phospholipase D (PLD) has been highlighted as a mechanism through which related compounds induce apoptosis in cancer cells . Inhibition of PLD leads to decreased invasion and metastasis of cancer cells, making it a promising target for therapeutic intervention.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives:
| Substituent Position | Effect on Activity |
|---|---|
| Methoxy at position 2 | Enhances solubility and potency |
| Dimethyl at position 4 | Increases cytotoxicity |
| Indole moiety | Essential for antitumor activity |
The presence of electron-donating groups such as methoxy and dimethyl at specific positions on the aromatic ring has been shown to significantly enhance the biological activity of sulfonamides .
Case Studies
- Case Study on Antitumor Activity : A study evaluated a series of sulfonamide derivatives against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 10–30 µM against A431 and Jurkat cell lines, showcasing their potential as anticancer agents .
- Case Study on Anticonvulsant Properties : Another study focused on the synthesis and evaluation of thiazole-integrated sulfonamides for anticonvulsant activity. Compounds exhibiting methoxy substitutions showed significant protection against induced seizures in animal models, suggesting that similar modifications could enhance the efficacy of our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
